"N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" synthesis and characterization
"N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine
Introduction
N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine is a substituted diamine featuring both a secondary and a tertiary amine within its structure. Its molecular architecture, combining a flexible aliphatic backbone with a rigid benzyl group, makes it a valuable building block and ligand in various chemical fields. Substituted diamines are critical in the development of pharmaceutical agents, as ligands for transition metal catalysts, and as key intermediates in organic synthesis.[1][2] This guide provides a comprehensive overview of a robust synthetic methodology for N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine and the rigorous analytical techniques required for its structural confirmation and purity assessment. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.
Synthesis Methodology: Reductive Amination
Rationale and Strategy
The synthesis of N-substituted amines can be approached through various methods. Direct alkylation of amines with alkyl halides is often plagued by a lack of selectivity, leading to multiple alkylations and a complex mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3] To circumvent these challenges, reductive amination stands out as a superior and highly controlled method for forming C-N bonds.[3][4]
This strategy involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ to the target amine.[3] The key advantage lies in its selectivity; the reaction is designed to favor mono-alkylation. For the synthesis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine, the logical precursors are N,N'-dimethyl-1,3-propanediamine and benzaldehyde . The use of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial as it selectively reduces the iminium ion intermediate without affecting the starting aldehyde.[3]
Synthetic Pathway
The synthesis proceeds via a one-pot reaction where the secondary amine of N,N'-dimethyl-1,3-propanediamine nucleophilically attacks the carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion, which is immediately reduced by the hydride reagent to yield the final tertiary amine product.
Caption: Reductive amination pathway for the synthesis of the target compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier Example |
| N,N'-Dimethyl-1,3-propanediamine | C₅H₁₄N₂ | 102.18 | Sigma-Aldrich |
| Benzaldehyde | C₇H₆O | 106.12 | Sigma-Aldrich |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | Fisher Scientific |
| Sodium Bicarbonate (Sat. aq. soln.) | NaHCO₃ | 84.01 | VWR |
| Magnesium Sulfate, Anhydrous | MgSO₄ | 120.37 | VWR |
| Round-bottom flask | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Separatory funnel | - | - | - |
| Rotary evaporator | - | - | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add N,N'-dimethyl-1,3-propanediamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Aldehyde: Add benzaldehyde (1.05 eq) to the solution dropwise at room temperature while stirring. Allow the mixture to stir for 20 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reduction rate. The reaction is typically stirred at room temperature for 12-18 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 DCM/Methanol with 1% triethylamine) to observe the consumption of the starting materials.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure product.
Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine.
Analytical Workflow
The synthesized and purified compound is subjected to a series of spectroscopic and analytical tests to provide orthogonal validation of its structure.
Caption: Workflow for the comprehensive characterization of the final compound.
Physicochemical Properties
The fundamental properties of the target molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀N₂ | [5] |
| Molecular Weight | 192.30 g/mol | [5] |
| IUPAC Name | N'-benzyl-N,N'-dimethylpropane-1,3-diamine | [5] |
| CAS Number | 60630-68-4 | [5] |
| Physical State | Predicted to be a liquid or low-melting solid | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules.[1]
Protocol: A sample (5-10 mg) is dissolved in deuterated chloroform (CDCl₃) in an NMR tube. Spectra are recorded on a 400 MHz or higher spectrometer.[1]
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Phenyl) |
| ~ 3.50 | Singlet | 2H | -CH₂-Ph (Benzylic) |
| ~ 2.45 | Triplet | 2H | -N-CH₂ -CH₂- |
| ~ 2.35 | Triplet | 2H | -CH₂-CH₂ -NH- |
| ~ 2.25 | Singlet | 3H | -N-CH₃ (Benzyl) |
| ~ 2.20 | Singlet | 3H | -NH-CH₃ |
| ~ 1.70 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
| (Broad Signal) | - | 1H | -NH - (May not be visible) |
Expected ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139.0 | Ar-C (Quaternary) |
| ~ 129.0 | Ar-C H |
| ~ 128.1 | Ar-C H |
| ~ 126.9 | Ar-C H |
| ~ 62.0 | C H₂-Ph (Benzylic) |
| ~ 57.0 | -N-C H₂-CH₂- |
| ~ 49.0 | -CH₂-C H₂-NH- |
| ~ 42.0 | -N-C H₃ (Benzyl) |
| ~ 36.0 | -NH-C H₃ |
| ~ 27.0 | -CH₂-C H₂-CH₂- |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the molecule, which confirms the elemental composition.
Protocol: The sample is analyzed using an ESI (Electrospray Ionization) or EI (Electron Ionization) source.
-
Expected Exact Mass [M+H]⁺: Calculated for [C₁₂H₂₁N₂]⁺: 193.1705. Finding a mass that matches this value to within 5 ppm provides strong evidence for the chemical formula.[1]
-
Key Fragmentation Pattern (EI): A prominent fragment would be the tropylium ion at m/z 91, corresponding to the [C₇H₇]⁺ fragment from the benzyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule and to confirm the completion of the reaction.
Protocol: A drop of the purified liquid is placed between two NaCl salt plates to be analyzed as a thin film.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3300 - 3500 | Weak/Absent | N-H stretch (Should be absent or very weak in pure product) |
| 3080, 3060, 3030 | Medium | Aromatic C-H stretch |
| 2940, 2860, 2820 | Strong | Aliphatic C-H stretch |
| ~ 2780 | Medium | Bohlmann band (indicative of tertiary amine) |
| 1600, 1495, 1450 | Medium | Aromatic C=C ring stretch |
| 1150 - 1050 | Strong | C-N stretch |
| 740, 700 | Strong | Monosubstituted benzene C-H out-of-plane bend |
Trustworthiness Insight: The most critical diagnostic feature in the IR spectrum is the disappearance of the N-H stretching band from the N,N'-dimethyl-1,3-propanediamine starting material (typically around 3300 cm⁻¹) and the absence of a strong C=O stretching band from benzaldehyde (around 1700 cm⁻¹).
Elemental Analysis
This technique provides the mass percentages of carbon, hydrogen, and nitrogen in the pure sample. The experimental values must align closely with the theoretical values calculated from the molecular formula.
| Element | Theoretical % |
| Carbon | 74.95% |
| Hydrogen | 10.48% |
| Nitrogen | 14.57% |
Conclusion
This guide outlines a reliable and efficient synthesis of N1-Benzyl-N1,N3-dimethyl-1,3-propanediamine via reductive amination, a method chosen for its high selectivity and control. The comprehensive characterization workflow, employing NMR, MS, IR, and elemental analysis, provides a self-validating system to rigorously confirm the structure and purity of the final product. The detailed protocols and expected analytical data serve as a practical resource for researchers, enabling the confident synthesis and validation of this versatile chemical building block for applications in medicinal chemistry and materials science.
References
-
Segal, L., & Eggerton, F. V. (1961). Infrared Spectra of Ethylenediamine and the Dimethylethylenediamines. Applied Spectroscopy, 15(4), 116-117. Available at: [Link]
-
Gagnon, P. E., Boivin, J. L., & Jones, R. N. (1951). INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. Canadian Journal of Chemistry, 29(12), 1088-1094. Available at: [Link]
-
Pérez-Balado, C., et al. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1549. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). IR spectra of diamine. [Scientific Diagram]. Available at: [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST WebBook. Available at: [Link]
-
de Almeida, L. R., et al. (2002). Synthesis of Platinum Complexes from N-Benzyl-1,3-Propane-diamine Derivatives, Potential Antineoplastic Agents. Molecules, 7(4), 405-411. Available at: [Link]
-
Liu, Z., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1153-1158. Available at: [Link]
-
PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Benzyl(methyl)[3-(methylamino)propyl]amine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Available at: [Link]
